1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-[(2,4-dichlorophenyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-[(2,4-dichlorophenyl)methyl]- is a useful research compound. Its molecular formula is C12H9Cl2N5 and its molecular weight is 294.14 g/mol. The purity is usually 95%.
The exact mass of the compound N-[(2,4-dichlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21099. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-[(2,4-dichlorophenyl)methyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-[(2,4-dichlorophenyl)methyl]- including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1H-Pyrazolo[3,4-d]pyrimidin-4-amine, specifically the derivative N-[(2,4-dichlorophenyl)methyl]-, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article reviews its biological activity, including mechanisms of action, efficacy in various cancer models, and structure-activity relationships.
- Molecular Formula : C11H10ClN5
- Molecular Weight : 249.68 g/mol
- CAS Number : 2380-63-4
1H-Pyrazolo[3,4-d]pyrimidin-4-amine derivatives primarily act as inhibitors of various kinases involved in cancer progression. They target the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which play critical roles in tumor growth and angiogenesis.
Anticancer Efficacy
Recent studies have demonstrated that compounds derived from 1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibit potent anticancer properties. For instance:
- Inhibition of EGFR : A study reported that certain derivatives showed IC50 values as low as 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M) . This highlights their potential in overcoming resistance seen with traditional EGFR inhibitors.
- Cell Proliferation Studies : Compounds such as 12b demonstrated significant anti-proliferative effects on A549 and HCT-116 cancer cell lines with IC50 values of 8.21 µM and 19.56 µM respectively .
Induction of Apoptosis
Flow cytometric analyses indicate that these compounds can induce apoptosis in cancer cells. For example:
- Compound 12b resulted in an increase in the BAX/Bcl-2 ratio by 8.8-fold, indicating a shift towards pro-apoptotic signaling pathways .
In Vivo Studies
In vivo studies have shown that these compounds effectively inhibit tumor growth and induce apoptosis in xenograft models. For instance:
- The compound 5i was tested on MCF-7 breast cancer models and displayed significant inhibition of tumor growth alongside induction of apoptosis .
Structure-Activity Relationship (SAR)
The biological activity of 1H-pyrazolo[3,4-d]pyrimidin-4-amines is influenced by various structural modifications:
- Substitution Patterns : The presence of electron-withdrawing groups (e.g., dichlorophenyl) enhances potency against kinases.
- Linker Variations : Different N-linkers can modulate binding affinity and selectivity for specific targets.
Compound | Structure | IC50 (µM) | Target |
---|---|---|---|
12b | Structure | 0.016 (EGFR WT), 0.236 (EGFR T790M) | EGFR |
5i | Structure | 0.3 (non-selective) | EGFR/VGFR2 |
Case Studies
Several case studies highlight the therapeutic potential of this compound class:
- Study on MCF-7 Cells : The compound was shown to inhibit cell migration and suppress cell cycle progression leading to DNA fragmentation .
- Dual Inhibition Studies : Compounds were found to be dual inhibitors of EGFR and VEGFR2 with varying degrees of selectivity, indicating their potential for combination therapies .
Propriétés
Numéro CAS |
100124-91-2 |
---|---|
Formule moléculaire |
C12H9Cl2N5 |
Poids moléculaire |
294.14 g/mol |
Nom IUPAC |
N-[(2,4-dichlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C12H9Cl2N5/c13-8-2-1-7(10(14)3-8)4-15-11-9-5-18-19-12(9)17-6-16-11/h1-3,5-6H,4H2,(H2,15,16,17,18,19) |
Clé InChI |
WTSHYTYECVWTTA-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)CNC2=NC=NC3=C2C=NN3 |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)CNC2=NC=NC3=C2C=NN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.